(5R)-2-Methyl-5-phenylmorpholine (5R)-2-Methyl-5-phenylmorpholine
Brand Name: Vulcanchem
CAS No.: 1957130-62-9
VCID: VC4225569
InChI: InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9?,11-/m0/s1
SMILES: CC1CNC(CO1)C2=CC=CC=C2
Molecular Formula: C11H15NO
Molecular Weight: 177.247

(5R)-2-Methyl-5-phenylmorpholine

CAS No.: 1957130-62-9

Cat. No.: VC4225569

Molecular Formula: C11H15NO

Molecular Weight: 177.247

* For research use only. Not for human or veterinary use.

(5R)-2-Methyl-5-phenylmorpholine - 1957130-62-9

Specification

CAS No. 1957130-62-9
Molecular Formula C11H15NO
Molecular Weight 177.247
IUPAC Name (5R)-2-methyl-5-phenylmorpholine
Standard InChI InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9?,11-/m0/s1
Standard InChI Key NEQYKFXOOFIYJZ-UMJHXOGRSA-N
SMILES CC1CNC(CO1)C2=CC=CC=C2

Introduction

Structural and Stereochemical Features

The core structure of (5R)-2-Methyl-5-phenylmorpholine consists of a six-membered morpholine ring containing one nitrogen and one oxygen atom. The stereochemistry at the fifth carbon (R-configuration) and the second carbon (methyl substitution) dictates its three-dimensional geometry, which is critical for its function in asymmetric catalysis .

Molecular Geometry

The morpholine ring adopts a chair conformation, with the phenyl group occupying an axial position and the methyl group in an equatorial orientation. This arrangement minimizes steric hindrance and stabilizes the molecule through van der Waals interactions . X-ray crystallography studies of related morpholine derivatives confirm that substituents at the second and fifth positions significantly influence ring puckering and hydrogen-bonding capabilities.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol (free base)
CAS Number1343334-74-6 (free base)
Stereochemistry(5R) configuration
InChI KeyLQHGEOIBMBXJGV-KOLCDFICSA-N

Synthesis and Manufacturing

Synthetic Routes

(5R)-2-Methyl-5-phenylmorpholine is synthesized via cyclization of chiral precursors such as R-phenylglycinol and R-glycidol. The reaction typically proceeds under acidic conditions to form the morpholine ring, followed by purification via recrystallization or chromatography . Industrial-scale production employs continuous flow reactors to enhance yield (70–85%) and enantiomeric purity (>98% ee).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationHCl, ethanol, 80°C, 12h78%
Salt FormationHCl gas in diethyl ether95%
PurificationRecrystallization (ethanol)>99% purity

A notable protocol involves reacting (2R,5R)-2-methyl-5-phenylmorpholine with N-ethyl-N,N-diisopropylamine in dimethylformamide at 100°C for 18 hours to generate advanced intermediates for pharmaceutical applications .

Physicochemical Properties

Physical State and Solubility

The free base exists as a colorless liquid at room temperature (density: 1.12 g/cm³), while its hydrochloride salt is a white crystalline solid . It exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL) .

Spectroscopic Characteristics

  • NMR (¹H): δ 7.35–7.25 (m, 5H, aromatic), 3.85–3.70 (m, 2H, OCH₂), 2.95–2.80 (m, 2H, NCH₂), 1.45 (s, 3H, CH₃) .

  • IR: Peaks at 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C-O-C).

Chemical Reactivity and Applications

Asymmetric Synthesis

The compound serves as a chiral auxiliary in aldol reactions and Michael additions, enabling the production of enantiomerically enriched alcohols and amines. Its nitrogen lone pair coordinates to metal catalysts (e.g., Ru, Rh), enhancing stereoselectivity in hydrogenation reactions .

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